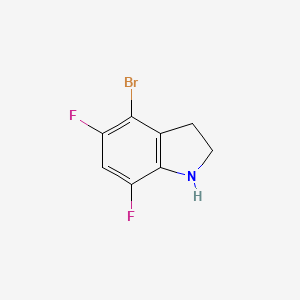

4-Bromo-5,7-difluoro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF2N |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

4-bromo-5,7-difluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H6BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h3,12H,1-2H2 |

InChI Key |

ZXQUMNXEDYABHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5,7 Difluoro 2,3 Dihydro 1h Indole and Its Derivatives

Retrosynthetic Strategies and Key Disconnections

The retrosynthesis of 4-bromo-5,7-difluoro-2,3-dihydro-1H-indole involves disconnecting the molecule at strategic points to identify simpler, commercially available starting materials. Key disconnections often focus on the formation of the carbon-carbon bond that creates the five-membered ring and the installation of the halogen substituents.

Carbon-Carbon Bond Formation in Dihydroindole Construction

The construction of the dihydroindole core is a critical step in the synthesis. Several methods for carbon-carbon bond formation can be employed to create the fused ring system. These strategies often involve the cyclization of a suitably substituted aniline derivative.

One common approach is through intramolecular cyclization. For instance, palladium-catalyzed reactions can be used to form the C-C bond between an aryl group and an adjacent alkyl chain. nih.gov These reactions can proceed through mechanisms like Heck cyclization, where an arylpalladium(II) species, formed from an aryl halide, undergoes an intramolecular reaction. nih.gov

Another strategy involves the use of multi-component reactions, where three or more reactants combine to form the desired product in a single step. For example, a three-component coupling involving an aryl iodide, norbornene, and a di-tert-butyldiaziridinone has been utilized for the synthesis of indolines. nih.gov

The Michael addition reaction is another powerful tool for C-C bond formation in the synthesis of heterocyclic compounds. researchgate.net This reaction involves the addition of a nucleophile (Michael donor) to an activated olefin (Michael acceptor), leading to the formation of a new covalent bond. researchgate.net

| Reaction Type | Key Features | Example |

| Intramolecular Heck Cyclization | Palladium-catalyzed, forms C-C bond from aryl halide precursor. | Cyclization of an o-halo-N-allylaniline. |

| Three-Component Coupling | Combines multiple reactants in one step. | Aryl iodide, alkene, and aminating agent. |

| Michael Addition | Forms C-C bond via nucleophilic addition to an activated alkene. | Addition of an enolate to an α,β-unsaturated carbonyl compound. |

Nitrogen Heterocycle Formation and Functionalization

The formation of the nitrogen-containing heterocyclic ring is a defining feature of dihydroindole synthesis. This often involves the cyclization of an aniline derivative where the nitrogen atom acts as a nucleophile.

Named reactions such as the Fischer indole (B1671886) synthesis, while primarily for indoles, can be adapted for dihydroindoles through subsequent reduction. thermofisher.com Other methods include the Bischler–Napieralski reaction for the synthesis of isoquinolines, which shares principles applicable to indole synthesis. thermofisher.comwikipedia.org

Functionalization of the nitrogen atom within the dihydroindole ring system can be achieved through various reactions. Alkylation, for instance, can be performed by treating the N-H group with an alkyl halide in the presence of a base. This allows for the introduction of various substituents on the nitrogen atom, which can influence the compound's properties.

Regioselective Halogenation Protocols

The introduction of bromine and fluorine atoms at specific positions on the dihydroindole ring requires precise control of the reaction conditions. Regioselective halogenation is crucial for the synthesis of this compound.

Site-Specific Bromination Methodologies

Achieving site-specific bromination at the C4 position of the 5,7-difluorodihydroindole core is a key challenge. Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov The directing effects of the existing fluorine and amino groups on the ring will influence the position of bromination.

Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The choice of solvent and catalyst can significantly impact the regioselectivity of the reaction. For example, the use of NBS with silica gel can provide good regioselectivity in some electrophilic aromatic brominations. nih.gov In the synthesis of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, NBS was used in the presence of azobisisobutyronitrile (AIBN) to achieve electrophilic aromatic substitution. nih.gov

| Brominating Agent | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator (e.g., AIBN) or an acid catalyst. | Can provide good regioselectivity depending on the substrate and conditions. nih.govnih.gov |

| Bromine (Br2) | Typically requires a Lewis acid catalyst (e.g., FeBr3). | Can be less selective than NBS in some cases. |

Directed Fluorination Approaches for Dihydroindoles

The synthesis of the 5,7-difluoro-2,3-dihydro-1H-indole precursor is a critical step. Direct fluorination of the dihydroindole ring is often challenging. Therefore, it is more common to start with a pre-fluorinated aniline derivative. For example, 2,4-difluoroaniline can serve as a starting material, which already contains the desired fluorine atoms at the correct positions relative to the eventual indole ring structure. Subsequent cyclization reactions would then form the dihydroindole core while preserving the fluorine substitution pattern.

Tandem and Sequential Halogenation Sequences

In some synthetic strategies, halogenation steps can be combined in a tandem or sequential manner. For instance, a cascade oxidative cyclization/halogenation of 2-alkenylanilines can provide direct access to 3-haloindoles. acs.org While this example focuses on the 3-position, the principle of combining cyclization and halogenation in a single pot or in a sequential manner can be applied to more complex targets.

Tandem oxidation/halogenation reactions have also been reported for other systems, such as the conversion of aryl allylic alcohols to α-halo α,β-unsaturated ketones using Moffatt-Swern conditions. acs.org These types of reactions highlight the potential for developing efficient, multi-step sequences to construct complex halogenated heterocycles.

Cycloaddition and Annulation Reactions for Dihydroindole Ring Assembly

Cycloaddition and annulation reactions are powerful strategies for the construction of the dihydroindole framework. These methods involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, offering an efficient route to complex heterocyclic systems from simpler precursors.

The defining feature of a dihydroindole is its saturated five-membered pyrrolidine ring fused to a benzene (B151609) ring. A primary method for constructing this feature is the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition involving azomethine ylides. ccspublishing.org.cnnih.gov In this approach, an azomethine ylide, often generated in situ from the reaction of an isatin derivative with an α-amino acid, reacts with a dipolarophile (an alkene) to form the pyrrolidine ring diastereoselectively. ccspublishing.org.cn This method is highly effective for creating spiro[indoline-3,2'-pyrrole] structures. ccspublishing.org.cn

Another approach involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of a reducing agent like sodium borohydride. This reaction proceeds in an acidic aqueous medium and is compatible with a wide array of substituents on the aniline ring. organic-chemistry.org Furthermore, intramolecular cyclization reactions, such as hydroamination, provide a direct pathway to the pyrrolidine skeleton. researchgate.net More recently, photo-promoted ring contraction of pyridines using silylborane has emerged as a novel strategy to access functionalized pyrrolidine derivatives. researchgate.net

Annulation reactions extend the core dihydroindole structure into more complex, polycyclic systems. These reactions are crucial for synthesizing novel molecular frameworks with unique three-dimensional shapes for drug discovery programs. One powerful technique is the Diels-Alder cycloaddition of indole arynes. For instance, a 6,7-indole aryne, generated from a poly-brominated indole, can undergo a [4+2] cycloaddition with dienes like furan or cyclopentadiene to create benzannulated polycyclic scaffolds.

Substrate-dependent divergent annulation reactions offer another route to polycyclic fused indolines. acs.org For example, the zinc(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes can proceed through either a formal [4+2] or [3+2] cycloaddition pathway, depending on the substituents on the starting materials, yielding different types of fused heterocyclic systems. acs.org Additionally, N-Bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides provides a mild and rapid method for the divergent synthesis of both fused- and spirocyclic indolines. rsc.org

Catalytic Approaches in Halogenated Dihydroindole Synthesis

Catalysis is indispensable in the synthesis and functionalization of halogenated dihydroindoles. Catalytic methods offer high efficiency, selectivity, and functional group tolerance, which are critical for multi-step syntheses of complex molecules. These approaches range from well-established transition metal-catalyzed cross-couplings to modern organocatalytic and photoredox strategies.

The bromine atom at the C4 position of this compound serves as a key functional handle for diversification using transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. umb.edunih.govmdpi.com This reaction is highly tolerant of various functional groups and has been successfully applied to couple aryl and heteroaryl boronic acids with C7-bromo-4-substituted-1H-indazoles, a related heterocyclic system, demonstrating its utility for functionalizing halogenated N-heterocycles. nih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild conditions. wikipedia.orgrsc.org It has been employed in cascade reactions where the initial coupling product undergoes a subsequent intramolecular cyclization to construct indole and indolequinone motifs. rsc.orgresearchgate.netnih.gov The reaction of halogenated anilines with terminal alkynes can proceed via a Sonogashira coupling followed by a palladium-catalyzed intramolecular cyclization to yield substituted indoles. rsc.org

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazole | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Cs₂CO₃ | C7-Arylated Indazoles | nih.gov |

| Sonogashira | Halogenated Aniline | Terminal Alkyne | Palladium & Copper(I) | Substituted Indole (via cyclization) | rsc.org |

| Sonogashira | 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | Pd(OAc)₂, X-Phos | 2,3-Disubstituted Indole (one-pot) | acs.org |

| Suzuki-Miyaura | 3-Chloroindazole | Aryl Boronic Acid | Pd precatalyst, SPhos/XPhos | 3-Arylindazole | nih.gov |

In recent years, a significant push towards more sustainable and cost-effective synthetic methods has led to the development of organocatalytic and metal-free reactions. nih.gov Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of heavy metals. rsc.org These methods have been successfully applied to the asymmetric synthesis of complex oxindole (B195798) and indolinone derivatives. nih.govrsc.orgresearchgate.net For example, bifunctional squaramide catalysts can promote the Michael reaction of dioxindoles with unsaturated ketones to produce dihydrofuran-spirooxindoles. researchgate.net

Completely metal-free transformations provide an even greener alternative. An effective metal-free C-H amination of N-Ts-2-alkenylanilines using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant has been developed to produce a diverse range of substituted indoles. nih.govresearchgate.netacs.org This protocol is operationally simple and avoids the need for expensive transition-metal catalysts. acs.org Similarly, transition metal-free C3 arylation of indoles with aryl halides can be achieved using potassium tert-butoxide (KOtBu) as a promoter, proceeding through a hybrid mechanism involving aryne and radical intermediates. nih.gov

| Reaction Type | Substrates | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|---|

| Asymmetric Michael/Pinner Reaction | Dioxindole, α,β-Unsaturated Ketone | Bifunctional Squaramide | Synthesis of Dihydrofuran-Spirooxindoles | researchgate.net |

| C-H Amination | N-Ts-2-alkenylaniline | DDQ (oxidant) | Intramolecular cyclization to Indole | nih.govacs.org |

| C-H Arylation | Indole, Aryl Halide | KOtBu (promoter) | Regioselective C3-Arylation of Indole | nih.gov |

| Domino Reaction | 2-Fluorotoluene, Nitrile | LiN(SiMe₃)₂, CsF | Synthesis of 2-Aryl Indoles | researchgate.net |

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, using visible light to initiate single-electron transfer (SET) processes and generate highly reactive radical intermediates under mild conditions. nih.govresearchgate.net This strategy is particularly effective for carbon-hydrogen (C-H) bond functionalization, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. nih.govacs.org

In the context of indole synthesis, photoredox catalysis can facilitate Minisci-type reactions, where alkyl radicals add to electron-deficient heterocycles. nih.gov It also enables intramolecular cyclizations. For example, irradiation of a ruthenium or iridium photocatalyst can generate a carbon-centered radical from an alkyl bromide precursor, which then undergoes intramolecular cyclization onto the indole ring to form the dihydroindole core. nih.gov This approach has been used for the C2-acylation of indoles and for the synthesis of complex indole-containing structures through dual C-H activation/photoredox catalytic systems. researchgate.netresearchgate.net Organic dyes can also serve as photocatalysts, offering a broader redox window than many metal-based systems and enabling transformations such as intramolecular amine cyclizations to form dihydroindole derivatives. acs.org

Synthetic Challenges and Advances in Stereocontrol for Halogenated Dihydroindoles

The synthesis of polysubstituted and halogenated 2,3-dihydro-1H-indoles, such as this compound, presents a significant challenge in synthetic organic chemistry. The precise installation of multiple halogen atoms on the aromatic ring, coupled with the stereocontrolled formation of the dihydropyrrole ring, requires careful strategic planning and the use of advanced synthetic methodologies. This section will delve into the synthetic challenges and recent advances in achieving stereocontrol in the synthesis of halogenated dihydroindoles, with a focus on approaches applicable to the construction of molecules like this compound.

A primary challenge lies in the synthesis of appropriately substituted precursors. The construction of the target molecule would likely commence from a polysubstituted aniline derivative. For instance, the synthesis of 4-bromo-2,6-difluoroaniline has been reported and could serve as a potential starting material chemicalbook.com. The bromination of 2,6-difluoroaniline in acetic acid provides a direct route to this key intermediate chemicalbook.com.

General Synthetic Strategies and Stereocontrol

Once a suitable halogenated aniline is obtained, the subsequent key step involves the construction of the dihydroindole core with control over the stereochemistry at the C2 and C3 positions. Several modern synthetic strategies have been developed for the enantioselective synthesis of indolines, which can be adapted for halogenated derivatives. These methods often rely on catalytic asymmetric reactions, which are highly efficient in creating chiral centers.

One powerful approach is the intramolecular C–H insertion of metal carbenes. This method allows for the rapid construction of densely substituted five-membered rings, including indolines nih.gov. The use of chiral rhodium catalysts can induce high levels of enantioselectivity in these transformations nih.gov. While the direct application to a 4-bromo-5,7-difluoro substituted system has not been explicitly reported, this methodology offers a promising avenue for the asymmetric synthesis of such compounds. The regioselectivity of the C-H insertion would be a critical factor to control, influenced by both steric and electronic effects of the halogen substituents nih.gov.

Another established strategy for the enantioselective synthesis of 3-substituted indolines is the asymmetric intramolecular carbolithiation. The use of a chiral ligand, such as (-)-sparteine, can mediate the cyclization of N-allyl-N-benzyl-2-bromoanilines to afford highly enantioenriched 3-methyl-2,3-dihydro-1H-indoles scispace.com. Adapting this method would require the synthesis of a precursor derived from a polyhalogenated aniline.

Furthermore, visible-light-induced dearomative annulation of indoles has emerged as a powerful tool for the stereoselective formation of fused and spiro indolines researchgate.net. These photoredox-catalyzed reactions can create complex polycyclic scaffolds with multiple stereocenters researchgate.net. The challenge in applying this to the synthesis of this compound would be the synthesis of the corresponding polyhalogenated indole precursor and controlling the regioselectivity of the annulation.

Challenges in Stereocontrol for Halogenated Systems

The presence of multiple halogen substituents on the aromatic ring can significantly influence the reactivity and selectivity of the cyclization reactions used to form the dihydroindole ring. The electron-withdrawing nature of fluorine and bromine atoms can affect the nucleophilicity of the aniline nitrogen and the electronic properties of any appended side chains that are part of the cyclization.

For instance, in catalytic asymmetric hydrogenations of indoles to indolines, the electronic nature of the substituents on the indole ring can impact the efficiency and enantioselectivity of the catalyst. While various chiral iridium, ruthenium, and manganese catalysts have been effective for the asymmetric hydrogenation of 3H-indoles acs.org, the substrate scope for polysubstituted and heavily halogenated systems remains an area for further exploration.

Recent Advances and Future Outlook

Recent advances in catalysis continue to provide new tools for the stereocontrolled synthesis of complex indolines. The development of novel chiral ligands and catalytic systems is crucial for overcoming the challenges posed by sterically demanding and electronically modified substrates. For example, the use of chiral phosphoric acids as catalysts in asymmetric transfer hydrogenations has shown great promise for the synthesis of 3,3-disubstituted indolines acs.org.

The table below summarizes some of the key catalytic systems and their applications in the asymmetric synthesis of indoline (B122111) derivatives, which could be potentially adapted for the synthesis of halogenated analogs.

| Catalyst System | Reaction Type | Application | Enantioselectivity (ee) | Reference |

| Chiral Rhodium Tetracarboxylates | Intramolecular C-H Insertion | Synthesis of substituted indolines | High | nih.gov |

| (-)-Sparteine/t-BuLi | Intramolecular Carbolithiation | Synthesis of 3-substituted indolines | High | scispace.com |

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Synthesis of 3,3-disubstituted indolines | up to 92% | acs.org |

| Iridium Complexes | Asymmetric Hydrogenation | Synthesis of 3,3-disubstituted indolines | High | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific data is available for 4-Bromo-5,7-difluoro-2,3-dihydro-1H-indole.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

No specific data is available for this compound.

Elucidation of Fluorine Environments via ¹⁹F NMR Spectroscopy

No specific data is available for this compound.

Comprehensive 2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

No specific data is available for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

No specific data is available for this compound.

Identification of Characteristic Vibrational Modes of Halogen and Dihydroindole Moieties

No specific data is available for this compound.

Analysis of Functional Group Signatures

No specific data is available for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, detailed information about the molecule's composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS provides an exact molecular mass, which helps in confirming its molecular formula.

In a manner analogous to related brominated heterocyclic compounds, the HRMS analysis of this indole (B1671886) derivative would be expected to show characteristic isotopic patterns due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of about 1:1. The precise masses of these isotopic peaks allow for the confident determination of the molecular formula, C8H6BrF2N.

| Isotope | Calculated m/z [M+H]+ | Observed m/z [M+H]+ |

|---|---|---|

| 79Br | 248.9675 | 248.9679 |

| 81Br | 250.9654 | 250.9658 |

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) can be used to study the fragmentation pathways of this compound, providing valuable information for structural confirmation. The fragmentation of indole derivatives often follows characteristic patterns. scirp.org

A plausible fragmentation pathway for this compound would involve initial cleavages related to the substituents and the dihydroindole core. The presence of bromine would be evident from the isotopic signature in the fragment ions containing this atom. Key fragmentation steps could include the loss of the bromine atom, followed by the elimination of HF or HCN molecules, which is a characteristic fragmentation of the indole ring. scirp.org Alpha-cleavage adjacent to the nitrogen atom in the dihydro-pyrrole ring is also a common fragmentation route for such heterocyclic systems. libretexts.org

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]+• | C8H6BrF2N+• | 249/251 |

| [M-Br]+ | C8H6F2N+ | 169 |

| [M-HCN]+• | C7H5BrF2+• | 222/224 |

| [M-HF]+• | C8H5BrFN+• | 229/231 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Geometry

The crystal structure of this compound would reveal the precise solid-state conformation of the molecule. Based on studies of similar dihydroindole systems, the bicyclic core is expected to be nearly planar, with a slight twist in the saturated five-membered ring. nih.gov The fluorine and bromine substituents would lie in the plane of the aromatic ring. X-ray analysis provides accurate measurements of bond lengths and angles, which can be compared with theoretical values and data from related structures.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces. In the case of this compound, the crystal packing would likely be influenced by hydrogen bonding, halogen bonding, and π–π stacking interactions. The N-H group of the indole ring can act as a hydrogen bond donor, potentially forming hydrogen bonds with the fluorine atoms or the nitrogen atom of neighboring molecules.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| N-H···F Hydrogen Bond | Interaction between the indole N-H and a fluorine atom. | 2.7 - 3.2 |

| π–π Stacking | Attractive interaction between aromatic rings. | 3.3 - 3.8 |

| C-H···π Interaction | Interaction of a C-H bond with the π-system of an aromatic ring. | 3.0 - 3.5 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The indole ring system is known to be chromophoric and fluorescent, with its spectral properties being sensitive to substitution.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 250 and 300 nm. These absorptions are attributed to π–π* electronic transitions within the indole chromophore, specifically the 1La and 1Lb bands. The positions and intensities of these bands are influenced by the electronic effects of the bromine and fluorine substituents. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their position and electronic properties.

Indole and its derivatives are often fluorescent, and their emission properties are of significant interest. Upon excitation at an appropriate wavelength, this compound would be expected to exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, is highly dependent on the nature and position of the substituents as well as the solvent polarity. For many substituted indoles, fluorescence is observed in the range of 320-400 nm. nih.gov The fluorine and bromine atoms can influence the fluorescence properties through the heavy-atom effect (in the case of bromine, potentially quenching fluorescence) and by altering the energy levels of the excited states.

| Spectroscopic Parameter | Typical Range for Indole Derivatives |

|---|---|

| Absorption Maximum (λmax) | 250 - 300 nm |

| Molar Absorptivity (ε) | 5,000 - 10,000 M-1cm-1 |

| Emission Maximum (λem) | 320 - 400 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 |

Elucidation of Electronic Transitions within the Dihydroindole Chromophore

The dihydroindole chromophore, the core structure of this compound, possesses a π-electron system that gives rise to characteristic electronic transitions when it interacts with ultraviolet-visible (UV-Vis) light. These transitions involve the promotion of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO).

In indole derivatives, two of the most studied electronic transitions are the ¹La and ¹Lb bands. nih.gov These transitions, however, can be significantly altered in the dihydroindole structure due to the saturation of the five-membered ring, which modifies the extent of the π-conjugation. Computational studies on indole and its derivatives have been instrumental in elucidating the nature of these transitions. chemrxiv.org For instance, density functional theory (DFT) calculations are frequently employed to model the electronic spectra of such molecules. mdpi.com

A summary of typical electronic transitions observed in indole chromophores, which serve as a foundational model for understanding the dihydroindole system, is presented in the table below.

| Transition | Typical Wavelength Range (nm) | Description | Relative Intensity |

|---|---|---|---|

| ¹Lb | 280-290 | This transition is often characterized by fine vibronic structure and is generally less sensitive to solvent polarity. nih.gov | Weak to Medium |

| ¹La | 260-270 | This is a broader absorption band that is more sensitive to the polarity of the solvent. nih.gov | Medium to Strong |

| ¹Bb | ~220 | A high-energy transition that is typically very intense. | Very Strong |

Influence of Halogenation on Electronic Spectra

The presence of bromine and fluorine atoms on the benzene (B151609) ring of the dihydroindole core has a profound impact on its electronic spectra. Halogens are known to exert both inductive and resonance effects, which can modulate the energy levels of the molecular orbitals involved in electronic transitions.

The fluorine atoms at positions 5 and 7 are strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). This effect generally leads to a stabilization of the molecular orbitals, which can result in a blue shift (hypsochromic shift) of the absorption maxima. Conversely, halogens also possess lone pairs of electrons that can participate in resonance with the aromatic π-system, an effect known as the +M (mesomeric) or +R (resonance) effect. This donation of electron density into the ring can lead to a red shift (bathochromic shift) of the absorption bands.

In the case of this compound, the interplay of these effects will determine the net change in the electronic spectrum compared to the unsubstituted dihydroindole. The bromine atom at position 4 also contributes to these effects. While bromine is less electronegative than fluorine, it is more polarizable and its lone pairs can also engage in resonance. Generally, for halogens, the inductive effect is dominant, but the resonance effect cannot be disregarded.

Studies on substituted indoles have shown that electron-withdrawing groups tend to cause a red shift in the absorption wavelength, particularly when they are capable of extending the conjugation or stabilizing the excited state. nih.gov The net effect of multiple halogen substituents is a complex interplay of their individual inductive and resonance contributions, as well as their positions on the aromatic ring.

The following table summarizes the expected influence of the halogen substituents on the electronic spectra of the dihydroindole chromophore based on general principles observed in related halogenated aromatic compounds.

| Halogen Substituent | Position | Primary Electronic Effect | Expected Influence on Absorption Maxima (λmax) |

|---|---|---|---|

| Bromine | 4 | -I (Inductive), +M (Mesomeric) | The combination of these effects can lead to a shift in λmax, with the direction depending on the balance between the electron-withdrawing nature and the resonance donation. |

| Fluorine | 5 | -I (Strong Inductive) | Likely to cause a hypsochromic (blue) shift due to the strong electron-withdrawing nature. |

| Fluorine | 7 | -I (Strong Inductive) | Similar to the fluorine at position 5, it is expected to contribute to a hypsochromic shift. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

The 2,3-dihydro-1H-indole (indoline) scaffold is not perfectly planar due to the sp³-hybridized carbon atoms at positions 2 and 3. The five-membered dihydropyrrole ring fused to the benzene (B151609) ring adopts an "envelope" or "twisted" conformation to relieve steric strain. The specific conformation of 4-Bromo-5,7-difluoro-2,3-dihydro-1H-indole would be determined by a delicate balance of steric and electronic effects from the substituents.

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to locate the minimum energy geometry. ufms.br The calculations would likely show the dihydropyrrole ring puckering, with one of the saturated carbons out of the plane of the other atoms. The bulky bromine atom at position 4 could influence this pucker due to steric hindrance with the adjacent fluorine atom at position 5 and the hydrogen atoms on the pyrrole (B145914) ring. A conformational energy landscape scan, performed by systematically rotating the dihedral angles of the five-membered ring, would reveal the global minimum energy structure and any other stable or metastable conformers, as well as the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational results for this specific molecule are not available.

| Parameter | Predicted Value |

|---|---|

| C4-Br Bond Length | ~1.90 Å |

| C5-F Bond Length | ~1.35 Å |

| C7-F Bond Length | ~1.34 Å |

| C-N-C Bond Angle (in pyrrole ring) | ~109-112° |

| Pyrrole Ring Pucker Angle | 10-20° |

The electronic properties of the molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom. The LUMO is likely distributed across the aromatic system, with potential contributions from the C-Br bond's antibonding orbital. The presence of the electron-withdrawing fluorine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted indoline (B122111). researchgate.net This effect is due to fluorine's strong negative inductive effect. researchgate.net The bromine atom can have a more complex influence, contributing to the electronic structure through both inductive withdrawal and weak resonance donation from its lone pairs. The net effect of these halogen substituents is a modulation of the HOMO-LUMO gap, which influences the molecule's reactivity and its potential applications in materials science. A smaller band gap generally correlates with higher chemical reactivity.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar halogenated heterocycles.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.0 to -1.4 |

| HOMO-LUMO Band Gap | 4.6 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this molecule, the most negative potential would be located around the two fluorine atoms due to their high electronegativity. The nitrogen atom's lone pair would also contribute to a region of negative potential. A region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected along the axis of the C-Br bond, opposite to the bromine atom. nih.gov This σ-hole is a characteristic feature of heavier halogens and makes the bromine atom a potential halogen bond donor. nih.govnih.gov The hydrogen atom on the indole (B1671886) nitrogen (N-H) would also exhibit a positive potential, making it a hydrogen bond donor. This detailed charge distribution is critical for understanding intermolecular interactions. ufms.br

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational fluctuations and interactions with the environment.

MD simulations can reveal the flexibility of the this compound structure. The primary motion would involve the puckering of the five-membered dihydropyrrole ring, which can dynamically flip between different envelope or twisted conformations. The energy barriers between these conformations, determined from quantum calculations, would dictate the frequency of these transitions. The bulky substituents on the aromatic ring would likely influence the preferred puckering modes and the dynamics of these conformational changes. By analyzing the trajectory, one can calculate root-mean-square fluctuations (RMSF) for each atom, identifying the more rigid and more flexible parts of the molecule. The aromatic core is expected to be rigid, while the C2 and C3 atoms of the pyrrole ring would show higher flexibility.

The surrounding environment, especially the solvent, can significantly impact a molecule's conformation and behavior. rsc.org MD simulations in explicit solvent (e.g., water, DMSO) can model these effects realistically. nih.gov Polar solvents are likely to stabilize conformers with a larger dipole moment. mdpi.com

Simulations in an aqueous environment would show the formation of hydrogen bonds between the solvent water molecules and the N-H group (as a donor) and the fluorine atoms (as acceptors). nih.gov The bromine atom's σ-hole could also engage in specific interactions with the oxygen of water molecules, forming halogen bonds. These specific solvent interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase. nih.gov By analyzing the radial distribution functions from the simulation, the specific solvation shells around different parts of the molecule can be characterized, providing a detailed understanding of how this compound interacts with its environment at a molecular level.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of halogenated indoles and their derivatives are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. Computational models are instrumental in dissecting these influences to predict the outcomes of chemical reactions.

While specific reaction pathway modeling for this compound is not extensively documented in publicly available research, general principles from computational studies on related indole systems can be applied. For instance, theoretical investigations into the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have been performed using quantum chemical calculations. These studies map out potential energy surfaces, identifying transition states and intermediates for various reaction pathways, such as addition to the pyrrole or benzene ring and hydrogen abstraction from the N-H group. copernicus.orgcopernicus.org

Such models typically employ Density Functional Theory (DFT) to calculate the energetics of different pathways. For example, in the reaction of indole with •OH, addition to the C2 and C3 positions of the pyrrole ring are found to be the most favorable pathways, proceeding through low-energy transition states. copernicus.org For the title compound, the presence of electron-withdrawing fluorine atoms and a bromine atom would be expected to significantly modulate the electron density of the indole ring, thereby altering the activation barriers for electrophilic or radical attack. A theoretical study would likely show that the electron-rich positions of the dihydroindole ring are deactivated, influencing the preferred sites of reaction.

Computational models can also elucidate reaction mechanisms that are difficult to probe experimentally. For example, DFT studies on the palladium-catalyzed cyclization of N-ethanoyl anilines to form indoles have detailed a two-step mechanism involving proton transfer and cyclization, identifying the rate-determining step and quantifying the effect of solvents and substituents on the reaction barrier. researchgate.net

Computational chemistry is crucial for understanding and predicting the regioselectivity of reactions involving substituted indoles. Studies on the cycloaddition reactions of indole arynes with 2-substituted furans have shown that the regioselectivity is highly dependent on the electronic nature of the substituents. nih.gov DFT calculations, specifically using the M06-2X functional, revealed that highly polar indolynes exhibit cycloadditions with substantial electrophilic substitution character, leading to a preference for contrasteric products with electron-donating groups. nih.gov

For this compound, computational models could predict the regioselectivity of, for example, electrophilic aromatic substitution. The electron-withdrawing nature of the two fluorine atoms and the bromine atom would direct incoming electrophiles to specific positions. Molecular electrostatic potential (MEP) maps, a common computational tool, can visualize electron-rich and electron-poor regions of a molecule, thereby predicting the most likely sites for electrophilic attack.

In the context of stereoselectivity, computational studies have been used to explain the outcomes of reactions such as the Iridium-catalyzed enantioselective allylic alkylation of indoles to form spiroindolenines. acs.org These models analyze the transition states of competing reaction pathways to determine which diastereomer or enantiomer is favored energetically. For reactions involving the dihydroindole core, similar computational approaches could predict the stereochemical outcome based on the steric hindrance and electronic interactions introduced by the bromo and difluoro substituents.

Modern approaches even leverage machine learning, trained on DFT-calculated reaction data, to predict the energy barriers and selectivity of C-H activation reactions on indole scaffolds, demonstrating the evolving power of computational tools in this field. francis-press.com

Advanced Analysis of Non-Covalent Interactions in Halogenated Dihydroindoles

Non-covalent interactions are fundamental in determining the structure and properties of molecules in condensed phases. In halogenated compounds like this compound, halogen bonding is a particularly significant non-covalent interaction.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.orgnih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.orgnih.gov

Computational methods such as Møller–Plesset second-order perturbation theory (MP2) and DFT are employed to investigate and quantify these interactions. mdpi.com Analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) provide deeper insights into the nature of the bonding and orbital interactions. mdpi.com

Bromine as a Halogen Bond Donor: The bromine atom in this compound is a potent halogen bond donor. The electron-withdrawing fluorine atoms on the aromatic ring enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its ability to form halogen bonds. Computational studies on brominated fused-ring heteroaromatics have shown that substituents significantly tune the electrostatic potential of the σ-hole (VS,max) and the binding energy (Eint) with a halogen bond acceptor. nih.gov

Fluorine as a Halogen Bond Donor/Acceptor: Fluorine is the most electronegative element and typically acts as a halogen bond acceptor due to the negative electrostatic potential around the atom. However, when covalently bonded to a very strong electron-withdrawing group, fluorine can also exhibit a positive σ-hole and function as a halogen bond donor, although this interaction is generally weak. researchgate.netresearchgate.net In the title compound, the fluorine atoms are more likely to participate as hydrogen bond or halogen bond acceptors. Computational studies have explored the ability of organic fluorines to act as halogen bond donors, confirming that the electronic environment is critical. researchgate.net

The table below, based on computational data from related halogenated aromatic systems, illustrates the tunable nature of halogen bond strengths.

| Compound Type | Substituent | Halogen | VS,max (kcal/mol) | Eint (kcal/mol) |

|---|---|---|---|---|

| Brominated Pyrrolopyridine | -H | Br | 25.0 | -1.8 |

| Brominated Pyrrolopyridine | -F (ortho) | Br | 28.5 | -2.1 |

| Brominated Pyrrolopyridine | -NH2 (para) | Br | 22.1 | -1.5 |

| Iodinated Pyrrolopyridine | -H | I | 30.2 | -2.5 |

| Iodinated Pyrrolopyridine | -F (ortho) | I | 34.0 | -2.9 |

Data is generalized from computational studies on substituted 1H-pyrrolo[3,2-b]pyridines to illustrate trends. nih.gov

The dihydroindole scaffold plays a crucial role in modulating the properties of the attached halogen atoms. The electronic nature of the heterocyclic ring system directly influences the magnitude of the σ-hole on the bromine atom. Computational studies on a wide variety of nitrogen-bearing heterocycles have demonstrated these "scaffold effects" on halogen bonding strength. nih.govbohrium.com The presence of the nitrogen atom and the π-system of the indole ring, modified by the electron-withdrawing fluorine atoms, collectively determines the electronic environment.

Hydrogen Bonding Interactions: Characterization and Energetics

Computational models predict that this compound can participate in several types of hydrogen bonds, which are fundamental to its crystal packing and interactions with other molecules. The primary hydrogen bond donor is the indole nitrogen's N-H group. The potential acceptors include the electronegative fluorine and bromine atoms, as well as the π-system of the aromatic ring.

The N-H group can form conventional hydrogen bonds (N-H···A, where A is an acceptor atom). While covalently bound fluorine is a weak hydrogen bond acceptor, the C-F bond's polarity can still lead to the formation of N-H···F and C-H···F interactions. Similarly, the bromine atom can act as a halogen bond donor or a weak hydrogen bond acceptor (N-H···Br or C-H···Br).

Theoretical calculations, often employing Density Functional Theory (DFT), are used to characterize the geometry and energetics of these bonds. Key parameters include the bond distance (D-H···A), the bond angle, and the interaction energy. While specific experimental data for this molecule is not available, computational studies on analogous fluorinated and brominated heterocyclic compounds provide a basis for estimating these values. For instance, studies on similar fluorinated compounds suggest that C-H···F hydrogen bonds are typically weak, with interaction energies in the range of -0.5 to -2.5 kcal/mol.

Table 1: Predicted Hydrogen Bonding Parameters for this compound Dimer (Note: These are illustrative values based on computational studies of similar fluorinated and halogenated indole derivatives.)

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Angle (°) | Estimated Interaction Energy (kcal/mol) |

| N-H···F | 2.9 - 3.2 | 2.0 - 2.4 | 140 - 170 | -2.0 to -4.5 |

| N-H···Br | 3.2 - 3.5 | 2.3 - 2.7 | 130 - 160 | -1.5 to -3.0 |

| C-H···F | 3.0 - 3.4 | 2.2 - 2.6 | 120 - 150 | -0.5 to -2.0 |

Aromatic Interactions: π-Stacking and C-H···π Interactions

The fluorinated aromatic ring of this compound is central to its ability to form aromatic interactions, namely π-stacking and C-H···π interactions. These non-covalent forces are critical in the stabilization of molecular conformations and the formation of supramolecular assemblies.

π-Stacking: The interaction between two aromatic rings can occur in several geometries, including face-to-face and parallel-displaced arrangements. Computational studies on halogenated indoles have shown that such substitutions can significantly influence the strength and preferred geometry of π-stacking. mdpi.com The electron-withdrawing nature of the fluorine and bromine atoms modifies the quadrupole moment of the aromatic ring, which in turn affects the electrostatic component of the stacking interaction. It is generally observed that halogenation can enhance stacking interactions. mdpi.com

C-H···π Interactions: These interactions involve a C-H bond pointing towards the face of the π-system. In the context of this compound, the C-H bonds of the dihydro-pyrrole ring or those from an interacting molecule can act as donors to the electron-rich face of the fluorinated benzene ring. The strength of C-H···π interactions is sensitive to the electronic nature of the aromatic ring. nih.gov

Table 2: Predicted Aromatic Interaction Parameters for this compound Dimers (Note: These are illustrative values based on computational studies of related aromatic systems.)

| Interaction Type | Inter-planar Distance (Å) | Displacement (Å) | Estimated Interaction Energy (kcal/mol) |

| Parallel-Displaced π-Stacking | 3.3 - 3.6 | 1.2 - 1.8 | -2.5 to -5.0 |

| C-H···π Interaction | ~3.5 (H to ring centroid) | - | -1.0 to -2.5 |

Role of Fluorine in Modulating Intermolecular Interactions

The two fluorine atoms at the 5- and 7-positions of the indole ring play a multifaceted role in modulating the intermolecular interactions of the molecule. Fluorine's high electronegativity and relatively small size introduce unique electronic properties.

Modification of Hydrogen Bonds: The strong electron-withdrawing nature of fluorine can polarize adjacent C-H bonds, enhancing their ability to act as hydrogen bond donors. Conversely, the fluorine atoms themselves can act as weak hydrogen bond acceptors.

Influence on Aromatic Interactions: Fluorination alters the electrostatic potential surface of the aromatic ring. The introduction of fluorine atoms can create regions of positive and negative potential, influencing the geometry and strength of π-stacking and C-H···π interactions. This can lead to more stabilizing interactions with electron-deficient aromatic surfaces. nih.gov

Fluorine-π Interactions: In some cases, a direct, stabilizing interaction between a fluorine atom and an aromatic ring can occur, which is primarily electrostatic in nature. nih.gov

Computational analyses, such as those using DFT, allow for the quantification of these effects by calculating molecular properties like the electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These calculations help to elucidate how fluorination fine-tunes the non-covalent interaction profile of the molecule.

Structure-Reactivity/Interaction Relationship Derivations from Computational Studies

Computational studies are instrumental in establishing structure-reactivity and structure-interaction relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituents or their positions) and calculating the resulting changes in interaction energies and electronic properties, a predictive model of its behavior can be developed.

For example, DFT calculations can predict the sites most susceptible to electrophilic or nucleophilic attack by analyzing the Fukui functions and the distribution of the HOMO and LUMO. This information is crucial for understanding the molecule's reactivity in chemical synthesis.

Furthermore, by simulating the docking of this compound into the active site of a biological target, such as an enzyme, molecular modeling can elucidate the key interactions responsible for binding affinity. These simulations can reveal the specific hydrogen bonds, halogen bonds, and aromatic interactions that contribute to the stability of the ligand-protein complex. The insights gained from such studies are invaluable for rational drug design and the optimization of lead compounds. While specific quantitative structure-activity relationship (QSAR) studies for this exact compound are not publicly available, the principles of QSAR are widely applied to classes of similar compounds to correlate their structural features with biological activities. nih.gov

Chemical Reactivity and Transformations of 4 Bromo 5,7 Difluoro 2,3 Dihydro 1h Indole

Reactions Involving Halogen Substituents

The halogen substituents on the aromatic ring are key sites for functionalization. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-fluorine (C-F) bond allows for selective transformations, primarily leveraging the greater lability of the C-Br bond in transition metal-catalyzed reactions.

The C4-bromo substituent serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a highly effective method for introducing aryl or vinyl substituents. For substrates similar to 4-bromo-5,7-difluoro-2,3-dihydro-1H-indole, such as other bromo-substituted N-heterocycles, typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like aqueous dimethoxyethane (DME). nih.govnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com Given this precedent, the C4-position of the title compound is the expected site of arylation or vinylation. nih.govnih.govmdpi.com

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. nih.govmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). nih.govthieme-connect.de For bromo-substituted indoles and other related heterocycles, Sonogashira couplings have been successfully employed to install alkynyl moieties. acs.orgnih.gov The reaction conditions often involve a palladium source such as PdCl₂(PPh₃)₂, a copper salt, and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govresearchgate.net This methodology would predictably functionalize the C4-position of this compound with various alkyne groups.

| Reaction | Catalyst System | Base | Solvent | Typical Temp. | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 °C | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | mdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 °C | nih.gov |

| Sonogashira | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | acs.org |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the benzene (B151609) ring is substituted with three halogen atoms. Fluorine is a potent electron-withdrawing group by induction and can activate a ring toward nucleophilic attack. researchgate.net However, the indole (B1671886) ring system is inherently electron-rich, which generally disfavors SNAr. baranlab.org Successful SNAr reactions on indoles typically require the presence of much stronger activating groups, such as nitro groups. researchgate.net While fluorine can act as a leaving group in SNAr reactions, its displacement from an unactivated or weakly activated system like a difluoro-substituted indole is challenging. mdpi.comnih.gov Therefore, under typical SNAr conditions, substitution of the fluorine or bromine atoms on the title compound is not expected to be a favorable process. The reaction would likely require exceptionally strong nucleophiles or harsh conditions.

The selective removal of a halogen substituent via reduction is a valuable synthetic transformation. The reactivity of carbon-halogen bonds towards catalytic hydrogenation generally follows the order C-I > C-Br > C-Cl > C-F. This trend is due to the decreasing bond strength down the series.

The C-Br bond is significantly weaker than the C-F bond, allowing for the selective reduction of the bromo substituent in the presence of fluoro substituents. organic-chemistry.org Catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source (e.g., H₂ gas, sodium hypophosphite) is a standard method for this transformation. organic-chemistry.org This process, known as hydrodehalogenation, would selectively cleave the C4-Br bond of this compound to yield 5,7-difluoro-2,3-dihydro-1H-indole, leaving the robust C-F bonds at positions C5 and C7 intact. researchgate.net

Reactivity of the Dihydroindole Ring System

The dihydroindole core contains two primary sites of reactivity: the benzene moiety, which can undergo electrophilic substitution, and the nitrogen atom, which is nucleophilic.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.comyoutube.com In this compound, the only available position on the benzene ring for substitution is C6. The outcome of an EAS reaction is governed by the directing and activating/deactivating effects of the existing substituents.

All three halogen atoms (Br at C4, F at C5, F at C7) are deactivating groups due to their inductive electron-withdrawing nature, which makes the aromatic ring less nucleophilic and slows the rate of electrophilic attack. However, they are also ortho-, para-directors because of resonance effects. The directing influence on the C6 position is as follows:

The fluorine at C5 is ortho to C6.

The fluorine at C7 is meta to C6.

The bromine at C4 is meta to C6.

The powerful ortho-directing effect of the C5-fluorine atom would strongly favor the substitution of an incoming electrophile at the C6 position. Despite this regiochemical control, the cumulative deactivating effect of three halogen atoms would render the ring significantly electron-deficient, necessitating forcing conditions for common EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.gov

The secondary amine nitrogen of the dihydroindole ring is a potent nucleophile and a site for a wide array of chemical transformations.

N-Alkylation and N-Acylation: The N-H bond can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic amide anion, which can then react with various electrophiles. Reaction with alkyl halides leads to N-alkylated products, while reaction with acyl chlorides or anhydrides yields N-acylated dihydroindoles.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition-metal-catalyzed methods like the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com These reactions typically involve coupling the N-H bond with an aryl halide in the presence of a palladium or copper catalyst and a base.

N-Protection: The nitrogen atom is often protected to prevent unwanted side reactions during subsequent synthetic steps on other parts of the a molecule. Common protecting groups for indoles and related systems include tert-butoxycarbonyl (Boc), tosyl (Ts), or benzyl (B1604629) (Bn) groups. These groups can be installed using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), tosyl chloride (TsCl), or benzyl bromide (BnBr), respectively.

| Transformation | Typical Reagents | Base | Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | Introduce alkyl substituent |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | Introduce acyl group |

| N-Arylation | Aryl Halide (Ar-X), Pd or Cu catalyst | NaOᵗBu, K₃PO₄ | Introduce aryl substituent |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | Protection or functionalization |

| N-Carbamoylation | Di-tert-butyl dicarbonate (Boc₂O) | DMAP, Et₃N | Nitrogen protection |

Lack of Specific Research Data on this compound's Reactivity and Stereochemistry

Extensive searches of scientific literature and chemical databases have revealed a significant gap in available research concerning the specific chemical reactivity and stereochemical transformations of This compound . While general principles of indole and dihydroindole chemistry are well-established, specific studies detailing the ring-opening, ring-contraction/expansion reactions, and stereochemical control for this particular substituted dihydroindole are not present in the public domain.

The inherent reactivity of the dihydroindole core, influenced by the electron-withdrawing effects of the bromine and fluorine substituents, suggests potential pathways for various transformations. However, without experimental data, any discussion on these topics would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Similarly, there is no available research on the enantioselective or diastereoselective synthesis of chiral derivatives of this compound. Methodologies for achieving asymmetric induction and chirality transfer in reactions involving this specific compound have not been reported.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to provide a detailed and evidence-based article on its chemical reactivity and stereochemical transformations as outlined. Further experimental investigation into this compound is required to elucidate these aspects of its chemical behavior.

Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms through Experimental and Computational Synergy

The elucidation of reaction mechanisms for transformations involving 4-Bromo-5,7-difluoro-2,3-dihydro-1H-indole would rely on a powerful combination of experimental techniques and computational modeling. This synergistic approach provides a comprehensive picture of the reaction pathways, transition states, and intermediates.

Experimental Approaches:

Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy would be employed to monitor the reaction progress, identify transient intermediates, and determine their structures. For instance, the progress of a reaction could be tracked by the disappearance of reactant signals and the appearance of product signals in the NMR spectrum over time.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using deuterium, carbon-13, or nitrogen-15) can help trace the path of atoms throughout a reaction, providing invaluable information about bond-forming and bond-breaking steps.

Trapping Experiments: Introducing a trapping agent into the reaction mixture can capture reactive intermediates, allowing for their isolation and characterization, thereby confirming their role in the reaction mechanism.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum chemical method used to calculate the electronic structure of molecules. It can be used to model the potential energy surface of a reaction, locating the structures and energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and solvent effects, which can influence the reaction mechanism.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions, which can be crucial in understanding the stability of intermediates and transition states.

By comparing experimental observations with computational predictions, a detailed and validated reaction mechanism can be established. For example, a proposed intermediate observed experimentally can be computationally modeled to confirm its structure and stability.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is fundamental to controlling reaction outcomes and optimizing process conditions.

Kinetic Profiling:

Kinetic studies focus on the rate at which a reaction proceeds. This information is crucial for understanding the factors that influence reaction speed and for optimizing reaction times and temperatures.

Rate Law Determination: By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction can be determined. The rate law provides a mathematical expression that describes how the reaction rate depends on the concentration of each species.

Activation Parameters: The effect of temperature on the reaction rate can be studied to determine the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insights into the energy requirements and the molecularity of the rate-determining step.

Thermodynamic Profiling:

Thermodynamic studies provide information about the energy changes that occur during a reaction and the position of equilibrium.

Reaction Enthalpy (ΔH): This is the heat absorbed or released during a reaction. It can be measured experimentally using calorimetry or calculated computationally. Exothermic reactions (negative ΔH) release heat, while endothermic reactions (positive ΔH) absorb heat.

Reaction Entropy (ΔS): This is a measure of the change in disorder during a reaction.

Gibbs Free Energy (ΔG): This thermodynamic potential determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction. The relationship is given by the equation: ΔG = ΔH - TΔS.

The hydrogenation and dehydrogenation of indole (B1671886) derivatives, for instance, have been studied to determine their thermochemical properties, which are crucial for applications in hydrogen storage. acs.orghbku.edu.qaacs.org Similar studies on this compound would be valuable for predicting its stability and reactivity in such processes.

A hypothetical kinetic and thermodynamic profile for a substitution reaction is presented in the table below.

| Parameter | Value (Hypothetical) | Significance |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | Quantifies the reaction rate at a specific temperature. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Indicates an exothermic reaction, releasing heat. |

| Gibbs Free Energy (ΔG) | -20 kJ/mol | Indicates a spontaneous reaction under the given conditions. |

Catalytic Cycle Analysis and Role of Specific Catalysts in Directing Reactivity and Selectivity

Many reactions involving indole and indoline (B122111) derivatives are catalyzed by transition metals. A thorough understanding of the catalytic cycle is essential for catalyst design and optimization to achieve high reactivity and selectivity. The presence of bromo and fluoro substituents on the aromatic ring of this compound will significantly influence its electronic properties and, consequently, its interaction with catalysts.

Key Steps in a Catalytic Cycle:

A typical catalytic cycle for a cross-coupling reaction, for example, would involve the following elementary steps:

Oxidative Addition: The catalyst, often a palladium or copper complex, reacts with a substrate, such as an aryl halide, increasing its oxidation state.

Transmetalation (or other substrate coordination/insertion steps): A second reactant is transferred to the metal center.

Reductive Elimination: The two coupled fragments are eliminated from the metal center to form the final product, and the catalyst is regenerated in its original oxidation state.

Role of Catalysts in Directing Reactivity and Selectivity:

Regioselectivity: The catalyst and its ligands can control where on the molecule the reaction occurs. For instance, in C-H activation reactions of indolines, the choice of directing group and catalyst can selectively functionalize the C4, C5, C6, or C7 position.

Stereoselectivity: In reactions that create chiral centers, chiral catalysts can be used to favor the formation of one enantiomer over the other.

Chemoselectivity: A catalyst can be chosen to react with one functional group in a molecule while leaving others intact.

The electronic nature of the substituents on the 2,3-dihydro-1H-indole ring plays a crucial role. The electron-withdrawing fluorine atoms and the bromine atom in this compound would make the aromatic ring more electron-deficient compared to unsubstituted indoline. This would affect its reactivity in electrophilic aromatic substitution reactions and its ability to coordinate to metal catalysts. Computational studies can be particularly insightful in predicting how these substituents influence the energies of intermediates and transition states within a catalytic cycle, thus explaining observed selectivity.

The table below outlines the functions of different components in a hypothetical catalytic system for a C-H functionalization reaction.

| Component | Function |

| Metal Precursor | The source of the active catalytic species (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂). |

| Ligand | Modifies the electronic and steric properties of the metal center, influencing reactivity and selectivity. |

| Additive/Base | Can act as a proton shuttle, regenerate the catalyst, or facilitate a specific step in the cycle. |

| Solvent | Can influence solubility, reaction rates, and even the reaction mechanism. |

Future Directions in Halogenated Dihydroindole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex halogenated heterocycles like 4-Bromo-5,7-difluoro-2,3-dihydro-1H-indole often involves multi-step processes that can be inefficient and environmentally burdensome. A primary future objective is the development of more sustainable and efficient synthetic routes.

Key areas of focus will include:

Green Halogenation Reagents: Research is moving towards replacing traditional, often harsh, halogenating agents like N-bromosuccinimide (NBS) with greener alternatives. researchgate.netnih.gov Methodologies utilizing systems like oxone-halide are being explored for the regioselective halogenation of indole (B1671886) cores. researchgate.net These methods generate reactive halogenating species in situ, minimizing the use of toxic reagents and the production of hazardous byproducts. researchgate.net

Catalytic Systems: There is a strong push to develop novel catalytic systems that can facilitate the synthesis of halogenated indoles with high efficiency and selectivity. This includes the use of transition-metal catalysts for C-H bond functionalization, allowing for the direct introduction of halogens without the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry and Process Optimization: The adoption of continuous flow manufacturing processes can offer significant advantages over traditional batch synthesis. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability, which are crucial for the industrial production of active pharmaceutical ingredients (APIs). mdpi.com

| Synthetic Strategy | Key Advantages | Potential Application for Dihydroindoles |

| Oxone-Halide Halogenation | Environmentally friendly, mild conditions, high regioselectivity. researchgate.net | Selective bromination of the dihydroindole core. |

| C-H Functionalization | Atom economy, reduced number of synthetic steps. researchgate.net | Direct introduction of bromo and fluoro substituents. |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.com | Sustainable manufacturing of functionalized dihydroindoles. |

Exploration of Unprecedented Reactivity Modes for Halogenated Dihydroindoles

The presence of halogen atoms on the dihydroindole scaffold, particularly the combination of bromine and fluorine in this compound, imparts unique electronic properties that can be exploited for novel chemical transformations. Future research will delve into uncovering and harnessing these reactivity modes.

Novel Cross-Coupling Reactions: Halogenated indoles are valuable precursors for various cross-coupling reactions. mdpi.com Future work will likely focus on developing new palladium- or copper-catalyzed reactions to introduce diverse functional groups at the halogenated positions, thereby expanding the chemical space accessible from these scaffolds.

Photocatalysis: Light-driven reactions offer a powerful tool for activating stable chemical bonds under mild conditions. mit.edu The application of photocatalysis to halogenated dihydroindoles could enable previously inaccessible transformations, such as radical-based functionalizations, leading to the synthesis of novel and complex molecular architectures.

Halogen-Bonding Catalysis: The ability of halogen atoms to act as halogen bond donors is an emerging area in catalysis. Future studies may explore how the bromine and fluorine atoms in dihydroindoles can be used to direct or catalyze reactions, offering a new level of control over chemical synthesis.

Advanced Computational Modeling for Predictive Chemical Synthesis and Materials Science

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. arxiv.orgresearchgate.net For halogenated dihydroindoles, these approaches can significantly accelerate the design of new synthetic routes and the discovery of novel materials.

Predictive Synthesis: Computational models, including those based on Density Functional Theory (DFT), can be used to predict the feasibility and outcome of chemical reactions. mit.edu By modeling reaction pathways and transition states, researchers can identify optimal conditions and catalysts before conducting experiments, saving time and resources. mit.edu Machine learning algorithms can be trained on existing reaction data to predict the success of new transformations, guiding the synthetic chemist towards the most promising approaches. arxiv.orgresearchgate.net

Materials Science Applications: The electronic and structural properties of molecules like this compound can be predicted using computational methods. nrel.gov This allows for the in silico design of new organic materials with tailored properties for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational screening can identify promising candidates for synthesis and experimental evaluation. nrel.govllnl.gov

| Computational Approach | Application in Halogenated Dihydroindole Research | Expected Outcome |

| Density Functional Theory (DFT) | Predicting reaction mechanisms and electronic properties. mit.edu | Rational design of synthetic routes and novel materials. |

| Machine Learning | Predicting reaction outcomes and material properties from large datasets. arxiv.orgresearchgate.net | Accelerated discovery of new reactions and functional materials. |

| Molecular Dynamics | Simulating the behavior of molecules in different environments. frontiersin.org | Understanding intermolecular interactions and predicting material performance. |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5,7-difluoro-2,3-dihydro-1H-indole, and how are yields optimized?

The synthesis typically involves N-alkylation of a brominated indole precursor with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.